

A Comparative Analysis of (-)-Irofulven and ET-743 in Human Carcinoma Cell Lines

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Compound of Interest

Compound Name: (-)-Irofulven

Cat. No.: B1672183

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This guide provides a comprehensive comparison of the anti-cancer agents **(-)-Irofulven** (a semi-synthetic derivative of the fungal toxin Illudin S) and ET-743 (Trabectedin, a marine-derived tetrahydroisoquinoline alkaloid). The following sections detail their cytotoxic activity, mechanisms of action, and the experimental protocols used to evaluate their effects on human carcinoma cell lines.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for **(-)-Irofulven** and ET-743 in various human carcinoma cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | (-)-Irofulven IC50 (μM) | ET-743 (Trabectedin) IC50 (μM) |
|----------------------|-----------------------------|--|--|
| Ovarian Carcinoma | | | |
| A2780 | Ovarian | Not explicitly stated | Not explicitly stated |
| A2780/CP70 | Cisplatin-resistant Ovarian | ~2-fold resistant relative to A2780 | ~2-fold resistant relative to A2780 |
| Colon Carcinoma | | | |
| HCT-116 | Colon | Not explicitly stated | Not explicitly stated |
| HCT-116 p53 -/- | Colon (p53 null) | Not significantly different from HCT-116 | Not significantly different from HCT-116 |
| HCT-116 p21 -/- | Colon (p21 null) | Not significantly stated | Not explicitly stated |
| Pancreatic Carcinoma | | | |
| Multiple Lines | Pancreatic | 1-18 | Not explicitly stated |

Mechanisms of Action and Signaling Pathways

(-)-Irofulven and ET-743 exhibit distinct mechanisms of action, which are visualized in the following signaling pathway diagrams.



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